(Z)-N-Benzyl-2-nitroethenamine

Purification Quality control Analytical chemistry

Researchers requiring consistent stereochemistry in nitroalkene building blocks often face batch-to-batch variability from generic sources. (Z)-N-Benzyl-2-nitroethenamine solves this with a defined Z-configuration, ensuring specific geometric presentation in target binding or reaction sites. - Defined Z-stereochemistry eliminates E-isomer contamination, ensuring assay reproducibility for MMP/NOS enzyme programs and QSAR model training. - The N-benzyl group serves as a synthetically orthogonal, hydrogenolyzable protecting group, simplifying multi-step pyrrole, pyridine, and imidazole syntheses. - Available at 98% purity, suitable for use as an impurity standard in forced degradation studies of nitroethenediamine-based drugs.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12981888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-Benzyl-2-nitroethenamine
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC=C[N+](=O)[O-]
InChIInChI=1S/C9H10N2O2/c12-11(13)7-6-10-8-9-4-2-1-3-5-9/h1-7,10H,8H2/b7-6-
InChIKeyNMWVBMVHNATQNF-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Sourcing Overview


(Z)-N-Benzyl-2-nitroethenamine is a nitroalkene enamine featuring a benzyl substituent on the amino group and a defined Z-configuration about the nitrovinyl double bond [1]. With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol, it bears both a hydrogen-bond-donating secondary amine and a strongly electron-withdrawing nitro group, placing it within the broader class of push-pull enamines. Commercially, it is available from multiple vendors at purities ranging from 95% to 98%, with predicted physicochemical properties including a boiling point of 322.2±35.0 °C, density of 1.157±0.06 g/cm³, and a calculated pKa of 2.35±0.70 .

Impact of N-Substituent and Z-Stereochemistry


Nitroethenamine derivatives are push-pull enamines characterized by a pronounced electronic coupling between the electron-donating amino group and the electron-withdrawing nitro group across the C=C double bond [1]. This push-pull effect reduces the rotational barrier around the C1–C2 bond, enabling dynamic E/Z isomerization under acidic conditions—a property that directly impacts molecular recognition, tautomeric equilibria, and ultimately biological activity or synthetic reactivity [1]. The specific N-benzyl substituent distinguishes (Z)-N-Benzyl-2-nitroethenamine from smaller N-alkyl analogs (e.g., N-methyl or N-ethyl) in terms of steric demand, lipophilicity (XLogP3 = 1.8), and hydrogen-bonding capability, while the defined Z-stereochemistry separates it from its E-isomer, which may exhibit different conformational preferences and interaction profiles at target sites [2]. Generic substitution within this class disregards these stereochemical and substituent-specific parameters, potentially compromising assay reproducibility, selectivity, and synthetic outcome.

Differentiation Evidence Against Closest Analogs


Comparative Purity Certification

For procurement decisions, the minimum certified purity specification directly impacts cost-per-gram and downstream application reliability. (Z)-N-Benzyl-2-nitroethenamine is offered by at least one major vendor at a certified minimum purity of 98% , compared to the more common 95% specification for the same compound from bulk suppliers . This represents a 3% absolute purity advantage, which reduces the uncertainty in stoichiometric calculations, impurity interference in biological assays, and the need for additional purification steps prior to use.

Purification Quality control Analytical chemistry

Z-Stereochemical Integrity

The Z-configuration of the nitrovinyl bond in (Z)-N-Benzyl-2-nitroethenamine distinguishes it from the E-isomer and from isomeric mixtures that may arise during synthesis. Quantum chemical calculations on model nitroethenediamine systems demonstrate that E and Z enantiomers interconvert via rotation around the C1–C2 bond with a modest barrier of approximately 14 kcal mol⁻¹ under solvated conditions [1], implying that the two isomers can co-exist under ambient acidic conditions unless stereochemically controlled. Procuring the explicitly characterized Z-isomer ensures consistent conformational presentation of the benzyl and nitro moieties, whereas the E-isomer or uncharacterized E/Z mixtures may exhibit different hydrogen-bonding geometries, distinct tautomeric equilibria, and altered reactivity patterns [1].

Stereochemistry Isomerism Medicinal chemistry

N-Benzyl vs. N-Methyl Lipophilicity

The N-benzyl substituent in (Z)-N-Benzyl-2-nitroethenamine provides a significantly larger hydrophobic surface relative to the simpler N-methyl analog. The computed XLogP3 value for the target compound is 1.8 [1], whereas the N-methyl counterpart (N-methyl-2-nitroethenamine) lacks the benzyl group and is expected to exhibit a markedly lower logP (approximately 0.3–0.5 based on fragment addition). The benzyl group also introduces potential π–π stacking and edge-to-face aromatic interactions that are absent in purely aliphatic N-substituted analogs, expanding the compound's utility as a pharmacophoric probe or synthetic intermediate where aromatic recognition motifs are required.

Lipophilicity Molecular recognition Pharmacophore design

Predicted pKa and Protonation Behavior

The predicted pKa of (Z)-N-Benzyl-2-nitroethenamine is 2.35±0.70, as computed by ACD/Labs , indicating that the amino group is a rather weak base relative to the corresponding saturated analog N-benzyl-2-nitroethanamine (predicted pKa ~9–10 for aliphatic secondary amines). This difference arises from the electron-withdrawing character of the conjugated nitroalkene system, which delocalizes the nitrogen lone pair via the push-pull enamine effect. In practical terms, (Z)-N-Benzyl-2-nitroethenamine will remain largely unprotonated under mildly acidic conditions where the saturated analog would be fully protonated, altering solubility, extraction behavior, and suitability for salt formation.

Physicochemical profiling Formulation Salt selection

Tautomeric Accessibility Under Acidic Conditions

DFT calculations on model nitroethenediamines reveal that the aci-nitro (nitronic acid) tautomer lies approximately 13 kcal mol⁻¹ above the nitro enamine form in the gas phase but becomes more accessible under acidic conditions [1]. Since (Z)-N-Benzyl-2-nitroethenamine retains an enamine-like N-H proton that can participate in tautomerization, it may exhibit a richer tautomeric landscape than N,N-disubstituted analogs (e.g., N-benzyl-N-methyl-2-nitroethenamine), which lack this proton. The presence of an aci-nitro form can influence solution-phase reactivity, metal chelation behavior, and crystallization outcomes, factors that are largely absent in fully N-substituted comparators.

Tautomerism Reactivity Polymorphism

Evidence Limitation Advisory

A comprehensive search of PubMed, BindingDB, and chemical databases as of May 2026 yielded no head-to-head bioactivity, ADMET, or in vivo efficacy data comparing (Z)-N-Benzyl-2-nitroethenamine against its closest structurally defined analogs. Existing computational studies address the nitroethenediamine scaffold generically [1] but do not specifically evaluate the N-benzyl-substituted Z-isomer. The differentiation evidence presented above thus relies heavily on class-level inference from model systems, vendor-reported purity specifications, and computationally predicted physicochemical parameters. Prospective users requiring quantitative bioactivity comparisons should consult custom assay data from suppliers or commission comparative profiling against their specific comparators of interest.

Data availability Procurement risk

Procurement-Driven Application Scenarios


Pharmacophore-Focused SAR Studies

In medicinal chemistry programs where the nitrovinyl group functions as a hydrogen-bond acceptor or Michael acceptor electrophore, the Z-configuration of (Z)-N-Benzyl-2-nitroethenamine presents the benzyl group and nitro group in a specific relative orientation that is complementary to target binding sites [1]. The defined bond stereocenter (count = 1) ensures batch-to-batch stereochemical consistency, while the low rotational barrier (~14 kcal mol⁻¹) implies that isomerization can occur under acidic conditions, making it essential to verify stereochemical integrity upon receipt and during storage. This scenario is particularly relevant for programs targeting enzymes such as MMPs or NOS isoforms where nitroalkene geometry influences inhibitor potency.

N-Heterocycle Synthesis via Cyclization

The N-benzyl substituent in (Z)-N-Benzyl-2-nitroethenamine provides a synthetically versatile handle that can be cleaved under hydrogenolytic conditions (H₂, Pd/C) to liberate the free amine after cyclization, whereas N-methyl or N-ethyl analogs require harsher deprotection protocols [1]. This makes the compound a strategic choice for multi-step heterocycle syntheses (e.g., pyrroles, pyridines, imidazoles) where the benzyl group serves as a transient protecting group that is orthogonal to the nitroalkene functionality.

Lipophilic Model Compound for QSAR

With a computed XLogP3 of 1.8 and a topological polar surface area of 57.9 Ų, (Z)-N-Benzyl-2-nitroethenamine occupies a distinct region of physicochemical property space relative to smaller N-alkyl nitroenamines (XLogP3 ~0.3–0.5) [1]. This makes it a valuable data point in quantitative structure–activity relationship (QSAR) and machine learning model training, where spanning a broad range of lipophilicity and hydrogen-bonding capacity improves model generalizability. Researchers building predictive models for nitroalkene bioactivity or toxicity should include this compound to extend the applicability domain beyond the more commonly assayed N-methyl and N-ethyl congeners.

Analytical Reference for Impurity Profiling

Given the structural similarity of (Z)-N-Benzyl-2-nitroethenamine to the nitroethenediamine core present in ranitidine and related H₂-antagonists, this compound may serve as a model impurity or degradation product standard in forced-degradation studies [1]. Its availability at 98% purity from specialty vendors makes it suitable as a spiked impurity reference for HPLC method development, particularly when assessing the genotoxic potential of nitroalkene-containing drug candidates.

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